5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
Overview
Description
2-(benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione is a sulfonamide.
Scientific Research Applications
Synthesis of Bioactive Molecules
Cyclohexane-1,3-dione derivatives, including 2-(Benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione, are key structural precursors in the synthesis of a wide range of synthetically significant compounds. These compounds exhibit diverse biological activities, such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
Tautomerization Studies
The tautomerization of cyclohexane-1,3-dione derivatives has been investigated using DFT (Density Functional Theory) calculations. This research is crucial for understanding the stability and reactivity of these compounds in different chemical environments (Dobosz, Mućko, & Gawinecki, 2020).
Synthesis of Spiro and Spiroketal Compounds
Cyclohexane-1,3-dione derivatives are also used in synthesizing spiro and spiroketal compounds, which have significant applications in medicinal chemistry (Hossain et al., 2020).
Heterocycle Synthesis
These compounds serve as versatile scaffolds for synthesizing six-membered oxygen-containing heterocycles, which are intermediates in creating natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities (Sharma, Kumar, & Das, 2020).
Potential Angiogenesis Inhibition
Aromatic cyclic enadiones derived from cyclohexane-1,3-dione, such as 2-benzylidene-cyclohexane-1,3-dione, have been synthesized as potential angiogenesis inhibitors, highlighting their potential in cancer treatment (Istyastono, Yuniarti, & Jumina, 2009).
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-(4-chlorophenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c20-15-8-6-13(7-9-15)14-10-18(21)17(19(22)11-14)12-25(23,24)16-4-2-1-3-5-16/h1-9,14,17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHIPBXJKASDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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